molecular formula C7H6N2O2 B138504 6-Formylpicolinamide CAS No. 135450-38-3

6-Formylpicolinamide

Cat. No. B138504
CAS RN: 135450-38-3
M. Wt: 150.13 g/mol
InChI Key: NBFLHJLCQUACQR-UHFFFAOYSA-N
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Description

6-Formylpicolinamide is a chemical compound with the molecular formula C7H6N2O2 . It is used for research purposes.

Scientific Research Applications

Green Solvent Synthesis

6-Formylpicolinamide, as a derivative of formamide, plays a role in the synthesis of N-formylmorpholine, which is recognized for its chemical stability, non-toxicity, and non-corrosiveness. This compound is employed as a green solvent in the synthesis of heterocyclic compounds due to its compatibility with various hydrocarbons and its ability to reduce the relative volatility of aromatics, contributing to environmentally friendly chemical processes (Ghasemi, 2018).

Material Science and Polymer Compatibility

In material science, 6-Formylpicolinamide-related compounds, like bis-oxazoline, are used for reactive compatibilization of polymer blends, improving the compatibility of different polymer materials like polyamide and poly(butylene terephthalate). This application is crucial in enhancing the mechanical properties and durability of polymer blends, making them suitable for various industrial applications (Jeziorska, 2005).

Ligand for Catalytic Coupling

In organic chemistry, derivatives of 6-Formylpicolinamide, such as 6-hydroxypicolinamide ligands, have been identified as effective supporting ligands for Cu-catalyzed couplings. These ligands facilitate the coupling of heteroaryl bromides and chlorides with heteroaryl primary amines, showcasing the compound's role in enhancing the efficiency and selectivity of chemical synthesis processes (Bernhardson et al., 2019).

Antitumor Agents and Kinase Inhibition

In medicinal chemistry, certain derivatives of 6-Formylpicolinamide, such as N-Methyl-picolinamide-4-thiol derivatives, have been synthesized and evaluated for their potential as antitumor agents. These compounds have shown promising anti-proliferative activities in vitro on human cancer cell lines, indicating the compound's potential in the development of new anticancer drugs (Huang et al., 2012).

properties

IUPAC Name

6-formylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2/c8-7(11)6-3-1-2-5(4-10)9-6/h1-4H,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBFLHJLCQUACQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C(=O)N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Formylpicolinamide

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 6-hydroxymethyl-2-pyridinecarboxamide (100 g) and manganese dioxide (500 g) in chloroform (2 l) was heated under reflux for 48 hours. Manganese dioxide was removed by filtration and the filtrate was evaporated in vacuo to give 6-formyl-2-pyridinecarboxamide (60.46 g).
Quantity
100 g
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2 L
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500 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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